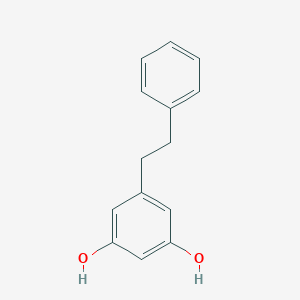

Dihydropinosylvin

Übersicht

Beschreibung

Dihydropinosylvin is a member of the class of resorcinols, carrying an additional 2-phenylethyl substituent at position 5. It is a diphenylethane derivative and is known for its role as a plant metabolite and tyrosinase inhibitor . The compound is found in various plant species, including Scots pine (Pinus sylvestris) and Stemona collinsae .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Dihydropinosylvin can be synthesized through chemical synthesis and microbial fermentation. One common synthetic route involves the use of 3,5-dimethoxybenzaldehyde as a starting material . The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to facilitate the formation of this compound.

Industrial Production Methods

Industrial production of this compound often relies on chemical synthesis due to its efficiency. this method can be more polluting to the environment . Microbial fermentation is an alternative method that is more environmentally friendly but may require more complex setups and longer reaction times .

Analyse Chemischer Reaktionen

Types of Reactions

Dihydropinosylvin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by different reagents and conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used to reduce this compound.

Substitution: Substitution reactions often involve halogenating agents or nucleophiles to replace specific functional groups on the this compound molecule.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinones, while reduction can result in the formation of alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Dihydropinosylvin exhibits various biological activities that make it a candidate for therapeutic applications:

- Antioxidant Properties : Research indicates that this compound has strong antioxidant capabilities, which can protect cells from oxidative stress. This property is crucial in developing treatments for diseases related to oxidative damage, such as cancer and neurodegenerative disorders .

- Anti-inflammatory Effects : Similar to its parent compound pinosylvin, this compound has demonstrated anti-inflammatory properties. Studies have shown that it can inhibit the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases .

- Anticancer Activity : this compound has been investigated for its antiproliferative effects on various cancer cell lines. For instance, it exhibited significant cytotoxicity against colorectal cancer cells, with IC50 values indicating effective inhibition of cell growth. The mechanism involves inducing apoptosis and cell cycle arrest, making it a promising candidate for cancer therapy .

- Nematicidal Activity : this compound has shown efficacy against plant-parasitic nematodes. It acts as a nematicide by immobilizing nematodes and disrupting their developmental stages. This property is particularly valuable in sustainable agriculture as an alternative to synthetic pesticides .

Agricultural Applications

The agricultural sector benefits from this compound's biological activities:

- Plant Defense Mechanism : this compound plays a role in the defense response of plants against pathogens. It is produced in response to biotic stressors like fungal infections, enhancing the plant's resistance to pests and diseases .

- Biopesticide Development : Given its nematicidal properties, this compound can be utilized in developing natural biopesticides. This application aligns with the increasing demand for environmentally friendly agricultural practices .

Biochemical Applications

In biochemical research, this compound serves as a valuable compound:

- Metabolomics Studies : this compound is used as a reference compound in metabolomics studies to understand the metabolic pathways of stilbenes in plants. Its presence helps elucidate the biosynthesis of related compounds under various environmental conditions .

- Cell Culture Systems : The production of this compound through plant cell cultures offers a sustainable method for generating high-value secondary metabolites. This approach allows for controlled production conditions and can lead to enhanced yields of bioactive compounds .

Table 1: Summary of Biological Activities of this compound

Case Study: Anticancer Activity Assessment

In a study assessing the anticancer activity of this compound on Caco-2 and HT-29 colorectal cancer cell lines:

- The IC50 values were determined as follows:

- Caco-2: 73.9 ± 13.8 μM

- HT-29: 96.7 ± 6.7 μM

The study concluded that this compound effectively induces apoptosis and arrests the cell cycle at specific phases, highlighting its potential as an anticancer agent .

Wirkmechanismus

Dihydropinosylvin exerts its effects primarily through its role as a tyrosinase inhibitor. Tyrosinase is an enzyme that catalyzes the oxidation of phenols, such as tyrosine, and is widespread in plants and animals . By inhibiting tyrosinase, this compound can interfere with the production of melanin and other phenolic compounds . This mechanism is particularly relevant in its applications in medicine and cosmetics.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Pinosylvin: A closely related compound with similar structure but lacking the additional hydrogen atoms found in dihydropinosylvin.

This compound methyl ether: A methylated derivative of this compound.

Pinosylvin monomethyl ether: Another methylated derivative with a slightly different structure.

Uniqueness

This compound is unique due to its specific structure, which includes the 2-phenylethyl substituent at position 5. This structural feature contributes to its distinct chemical properties and biological activities, setting it apart from other similar compounds .

Biologische Aktivität

Dihydropinosylvin (DHP) is a naturally occurring stilbene derivative primarily found in certain pine species. This compound has garnered attention for its diverse biological activities, including antioxidant, antimicrobial, and nematicidal properties. The following sections will detail the biological activity of this compound, supported by relevant research findings and data.

Chemical Structure and Properties

This compound is structurally related to pinosylvin, featuring a hydroxyl group that enhances its reactivity and biological efficacy. Its molecular formula is C_15H_14O_3, and it is characterized by the presence of a phenolic structure that contributes to its antioxidant capabilities.

Antioxidant Activity

This compound exhibits significant antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. Studies have demonstrated its ability to scavenge free radicals effectively.

Key Findings:

- DPPH Radical Scavenging : DHP showed an IC50 value of 71.1 μg/mL in DPPH assays, indicating strong radical scavenging activity compared to other plant extracts .

- Reducing Power : In reducing power assays, DHP demonstrated a concentration-dependent increase in reducing capacity, which is indicative of its potential to act as an electron donor in redox reactions .

Antimicrobial Activity

The antimicrobial properties of this compound have been explored against various pathogens, including bacteria and fungi.

Case Studies:

- Bacterial Inhibition : DHP was tested against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The results indicated that DHP produced inhibition zones comparable to standard antibiotics .

- Fungal Activity : In antifungal assays, DHP exhibited notable activity against Candida albicans, with significant inhibition of fungal growth observed at concentrations as low as 0.5 mg/mL .

Nematicidal Activity

This compound has shown promising results in nematicidal applications, particularly against the pine wood nematode (Bursaphelenchus xylophilus).

Research Findings:

- In vitro studies revealed that extracts containing DHP immobilized 100% of adult nematodes and 66.7% of juvenile nematodes within 24 hours at a concentration of 120 µg/mL .

- The compound's effectiveness varies with the developmental stage of the nematodes; it was found to be more toxic to juveniles than adults .

Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

5-(2-phenylethyl)benzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O2/c15-13-8-12(9-14(16)10-13)7-6-11-4-2-1-3-5-11/h1-5,8-10,15-16H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDBYHULIXFIJAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC2=CC(=CC(=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30331915 | |

| Record name | Dihydropinosylvin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30331915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14531-52-3 | |

| Record name | Dihydropinosylvin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14531-52-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydropinosylvin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30331915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.